



# Application Notes: CRISPR-Cas9 Mediated Gene Editing of SIRT2

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#### Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are NAD+-dependent deacetylases.[1][2] Primarily located in the cytoplasm, SIRT2 is involved in a wide array of cellular processes, including cell cycle regulation, metabolic homeostasis, and the oxidative stress response.[1][3][4] Its diverse roles have implicated it in various pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders.[1][2][3][5] The CRISPR-Cas9 system is a revolutionary gene-editing technology that allows for precise, targeted modifications to the genome.[6][7][8] This tool, consisting of a Cas9 nuclease guided by a single guide RNA (sgRNA), can be programmed to create double-strand breaks at specific genomic loci, enabling gene knockouts, knock-ins, or other modifications.[9][10][11] The application of CRISPR-Cas9 to edit the SIRT2 gene offers a powerful approach for researchers and drug developers to investigate its function, validate it as a therapeutic target, and explore the consequences of its dysregulation.[12]

### **Application Notes**

The targeted editing of the SIRT2 gene using CRISPR-Cas9 is a valuable tool for:

• Functional Genomics: Creating SIRT2 knockout cell lines or animal models to elucidate its specific roles in cellular pathways, such as microtubule acetylation, cell cycle control, and inflammatory responses.[1][12]



- Disease Modeling: Introducing specific mutations into the SIRT2 gene to model human diseases associated with SIRT2 dysfunction, providing a platform for studying disease mechanisms and progression.
- Target Validation: Assessing the therapeutic potential of inhibiting or activating SIRT2 in various disease contexts. For example, studying the effect of SIRT2 knockout on tumor growth or neuronal survival can validate it as a drug target.[1][5]
- Drug Discovery Screening: Utilizing SIRT2-edited cell lines (e.g., knockout or reporter knockin) in high-throughput screening assays to identify small molecules that modulate SIRT2related pathways.

## **SIRT2 Signaling and Experimental Workflow**

SIRT2 plays a critical role in the cellular response to oxidative stress. It can deacetylate and activate key enzymes like Glucose-6-Phosphate Dehydrogenase (G6PD), a rate-limiting enzyme in the pentose phosphate pathway (PPP).[1][3] This activation boosts the production of NADPH, which is essential for regenerating the antioxidant glutathione (GSH) and protecting cells from oxidative damage.[3]



**Oxidative Stress** (Increased ROS) activates SIRT2 deacetylates G6PD (acetylated) G6PD (deacetylated) [Inactive] [Active] stimulates Pentose Phosphate Pathway (PPP) produces NADPH regenerates Reduced Glutathione (GSH) enables **Cellular Protection** 

SIRT2 Signaling in Oxidative Stress Response

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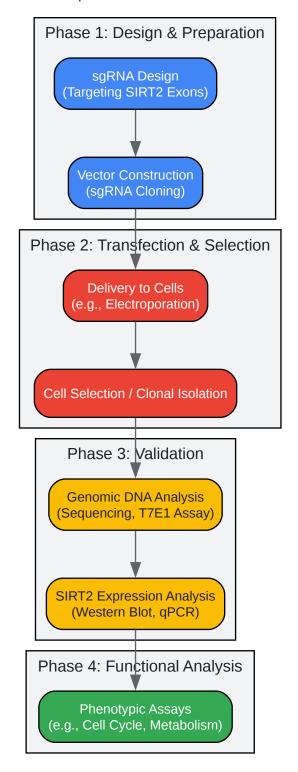
SIRT2 signaling pathway in the oxidative stress response.

(Reduced Oxidative Damage)



The workflow for SIRT2 gene editing using CRISPR-Cas9 involves several key phases, from initial design to the final validation and functional analysis of the edited cells.

CRISPR-Cas9 Experimental Workflow for SIRT2 Editing





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A generalized workflow for SIRT2 gene editing.

## **Experimental Protocols**

This section provides detailed protocols for SIRT2 gene knockout in a human cell line (e.g., HEK293T or U2OS) using the CRISPR-Cas9 system.

Protocol 1: Design and Cloning of sgRNA for Human SIRT2

- sgRNA Design:
  - Obtain the human SIRT2 gene sequence from a database like NCBI Gene (Gene ID: 22933).[2]
  - Use online design tools (e.g., CRISPOR, Benchling) to identify potential sgRNA target sites. Select sites in early exons to maximize the chance of generating a loss-of-function frameshift mutation.
  - Choose sgRNAs with high on-target scores and low predicted off-target effects. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[10][13]
- Oligonucleotide Preparation:
  - Order two complementary DNA oligonucleotides for each selected sgRNA sequence.
  - Add appropriate overhangs to the oligos compatible with the cloning sites of your chosen sgRNA expression vector (e.g., lentiCRISPRv2).
- Annealing and Ligation:
  - Phosphorylate and anneal the complementary oligos to form a double-stranded DNA duplex.
  - Digest the sgRNA expression vector with a suitable restriction enzyme (e.g., BsmBI).
  - Ligate the annealed oligo duplex into the digested vector.



- Transformation and Verification:
  - Transform the ligation product into competent E. coli.
  - Select colonies, isolate plasmid DNA, and verify the correct insertion of the sgRNA sequence via Sanger sequencing.

Protocol 2: Delivery of CRISPR-Cas9 Components into Cells

This protocol describes the delivery of an "all-in-one" plasmid containing both Cas9 and the SIRT2-targeting sgRNA via electroporation.

- Cell Culture:
  - Culture the target human cell line under standard conditions until it reaches 70-80% confluency.
- Electroporation:
  - Harvest and count the cells. Resuspend approximately 1 million cells in a suitable electroporation buffer.
  - Add 5-10 μg of the purified SIRT2-targeting CRISPR plasmid to the cell suspension.
  - Transfer the mixture to an electroporation cuvette and apply an electrical pulse using a
    device like the Neon Transfection System or Amaxa Nucleofector, following the
    manufacturer's optimized program for your cell type.
  - Immediately transfer the electroporated cells to a pre-warmed culture dish containing fresh media.
- Antibiotic Selection (if applicable):
  - If the CRISPR plasmid contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the culture medium 24-48 hours post-transfection to select for successfully transfected cells.
- Single-Cell Cloning (for clonal lines):



 After selection, dilute the cell population and seed into 96-well plates to isolate single cells for the expansion of clonal populations.

### Protocol 3: Validation of SIRT2 Gene Editing

- Genomic DNA Extraction:
  - Expand the selected cell pool or individual clones and harvest a subset for genomic DNA extraction.
- On-Target Indel Analysis (T7 Endonuclease I Assay):
  - Amplify the genomic region surrounding the SIRT2 target site using PCR.
  - Denature and re-anneal the PCR products to form heteroduplexes if mutations (indels) are present.
  - Treat the re-annealed PCR products with T7 Endonuclease I (T7E1), which cleaves mismatched DNA.
  - Analyze the digested products via agarose gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.[14]
- Sequence Verification:
  - For definitive confirmation, clone the PCR products from Step 2.2 into a TA vector and sequence multiple clones to identify the specific indels generated. Alternatively, perform Next-Generation Sequencing (NGS) of the amplicon pool for a quantitative assessment of editing outcomes.
- Western Blot Analysis:
  - Prepare protein lysates from the edited cell clones and a wild-type control.
  - Perform a Western blot using a validated anti-SIRT2 antibody to confirm the absence or significant reduction of SIRT2 protein expression in the knockout clones.



## **Data Presentation**

Quantitative data is crucial for evaluating the success of a gene-editing experiment. The following tables provide examples of how to structure this data.

Table 1: Example sgRNA Designs for Human SIRT2 (Gene ID: 22933) (Note: These are illustrative sequences and should be validated with current design tools.)

| Target Exon | sgRNA<br>Sequence (5'<br>to 3') | PAM | On-Target<br>Score<br>(Example) | Predicted Off-<br>Target Score<br>(Example) |
|-------------|---------------------------------|-----|---------------------------------|---|
| Exon 2      | GCATGGCGC<br>TTCTACTCC<br>GTG   | TGG | 85                              | 98  |
| Exon 3      | GAGCGGATC<br>AAGAGGTTC<br>AAG   | AGG | 78                              | 95  |
| Exon 5      | GTCTTCGAC<br>AGGACGGAC<br>TCA   | GGG | 81                              | 99  |

Table 2: Representative Quantitative Data for SIRT2 Editing Efficiency (Note: These values are illustrative and will vary based on the cell type, delivery method, and sgRNA efficacy.[15][16] Data is typically obtained via NGS of the target locus.)



| Cell<br>Line | sgRNA<br>Target | Delivery<br>Method  | Indel<br>Frequen<br>cy (%) | Off-<br>Target<br>Site<br>1(Chr:<br>pos) | Off-<br>Target 1<br>Indels<br>(%) | Off-<br>Target<br>Site<br>2(Chr:<br>pos) | Off-<br>Target 2<br>Indels<br>(%) |
|--------------|-----------------|---------------------|----------------------------|--|-----------------------------------|--|-----------------------------------|
| HEK293<br>T  | SIRT2<br>Exon 2 | Electropo<br>ration | 72%                        | Chr4:<br>1234567<br>8                    | 0.8%                              | Chr19:<br>8765432<br>1                   | < 0.1%                            |
| U2OS         | SIRT2<br>Exon 2 | Electropo<br>ration | 55%                        | Chr4:<br>1234567<br>8                    | 0.5%                              | Chr19:<br>8765432<br>1                   | < 0.1%                            |
| iPSC         | SIRT2<br>Exon 5 | RNP<br>Complex      | 85%                        | Chr11:<br>5555555<br>5                   | < 0.1%                            | Chr19:<br>9999999<br>9                   | < 0.1%                            |

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